![molecular formula C40H54N10Na4O34P4 B13861753 tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate” is a complex organic molecule. It is characterized by multiple phosphate groups and a purine base, suggesting it may be related to nucleotides or nucleotide analogs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic synthesis. Key steps may include:
Formation of the purine base: This involves the synthesis of the 6-aminopurin-9-yl group.
Glycosylation: Attachment of the purine base to a sugar moiety (oxolan-2-yl).
Phosphorylation: Introduction of phosphate groups through phosphorylation reactions.
Esterification: Formation of ester bonds with carboxybutanoyloxy groups.
Industrial Production Methods
Industrial production would likely involve large-scale organic synthesis with optimization for yield and purity. Techniques such as column chromatography, crystallization, and high-performance liquid chromatography (HPLC) may be used for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the phosphate groups or the purine base.
Substitution: Nucleophilic substitution reactions may occur at the phosphate groups or ester bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines.
Major Products
The major products of these reactions would depend on the specific conditions but could include various phosphorylated or dephosphorylated derivatives, oxidized purine bases, and substituted esters.
科学的研究の応用
Chemistry
Nucleotide analogs: The compound may be used as a nucleotide analog in chemical research.
Enzyme studies: It could be used to study enzyme interactions with nucleotides.
Biology
DNA/RNA synthesis: The compound may be involved in the synthesis or modification of DNA/RNA.
Cell signaling: It could play a role in cell signaling pathways involving nucleotides.
Medicine
Antiviral agents: Nucleotide analogs are often used as antiviral agents.
Cancer research: The compound may be studied for its potential in cancer treatment.
Industry
Biotechnology: Used in various biotechnological applications involving nucleotides.
Pharmaceuticals: Potential use in drug development and synthesis.
作用機序
The compound likely exerts its effects through interactions with enzymes and proteins involved in nucleotide metabolism. It may act as a substrate or inhibitor for enzymes such as polymerases, kinases, or phosphatases. The molecular targets and pathways would depend on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): A common nucleotide involved in energy transfer.
Nucleotide analogs: Such as acyclovir, used in antiviral treatments.
Phosphorylated sugars: Compounds with similar phosphate and sugar moieties.
Uniqueness
The uniqueness of the compound lies in its specific combination of purine base, sugar moieties, and multiple phosphate groups, which may confer unique biochemical properties and applications.
特性
分子式 |
C40H54N10Na4O34P4 |
|---|---|
分子量 |
1434.8 g/mol |
IUPAC名 |
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/2C20H29N5O17P2.4Na/c21-17-12-18(23-6-22-17)25(7-24-12)19-14(30)13(29)8(39-19)4-37-43(33,34)42-44(35,36)38-5-9-16(15(31)20(32)40-9)41-11(28)3-1-2-10(26)27;21-17-12-18(23-6-22-17)25(7-24-12)19-15(31)13(29)8(39-19)4-37-43(33,34)42-44(35,36)38-5-9-14(30)16(20(32)40-9)41-11(28)3-1-2-10(26)27;;;;/h2*6-9,13-16,19-20,29-32H,1-5H2,(H,26,27)(H,33,34)(H,35,36)(H2,21,22,23);;;;/q;;4*+1/p-4/t2*8-,9-,13-,14-,15-,16-,19-,20?;;;;/m11..../s1 |
InChIキー |
WZVAONPMOHMFNP-KBJPVHCOSA-J |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)O)OC(=O)CCCC(=O)O)O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)O)O)OC(=O)CCCC(=O)O)O)O)N.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)O)OC(=O)CCCC(=O)O)O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)O)O)OC(=O)CCCC(=O)O)O)O)N.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


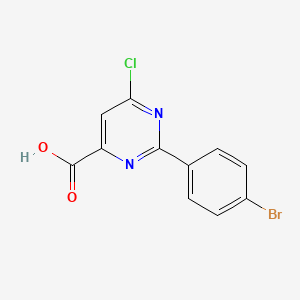
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
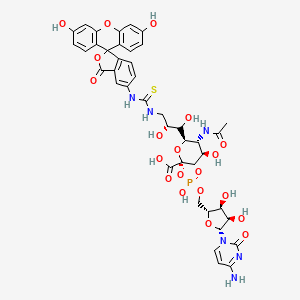
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)
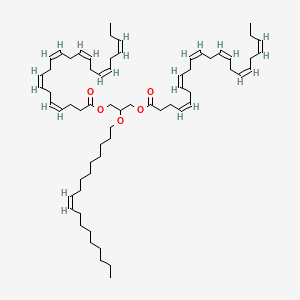
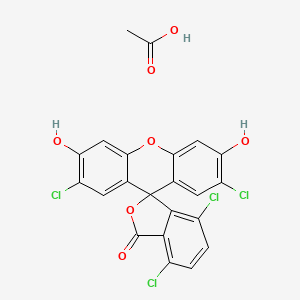

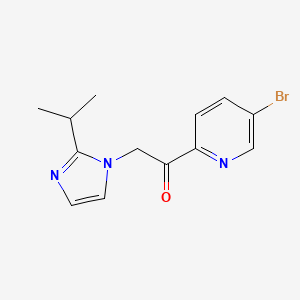
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
